molecular formula C18H23N5O B15184455 1-Piperazinepropanamide, N-(2-aminophenyl)-4-(2-pyridinyl)- CAS No. 86523-91-3

1-Piperazinepropanamide, N-(2-aminophenyl)-4-(2-pyridinyl)-

Cat. No.: B15184455
CAS No.: 86523-91-3
M. Wt: 325.4 g/mol
InChI Key: WTRZHMOEKZFPLO-UHFFFAOYSA-N
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Description

1-Piperazinepropanamide, N-(2-aminophenyl)-4-(2-pyridinyl)- is a complex organic compound that features a piperazine ring, a propanamide group, an aminophenyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinepropanamide, N-(2-aminophenyl)-4-(2-pyridinyl)- typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperazine Ring: Starting from simple amines, the piperazine ring can be formed through cyclization reactions.

    Attachment of the Propanamide Group: This can be achieved through acylation reactions using propanoyl chloride or similar reagents.

    Introduction of the Aminophenyl Group: This step may involve nucleophilic substitution reactions where an aminophenyl group is introduced.

    Addition of the Pyridinyl Group: The pyridinyl group can be added through coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinepropanamide, N-(2-aminophenyl)-4-(2-pyridinyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated compounds, acids, bases, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Piperazinepropanamide, N-(2-aminophenyl)-4-(2-pyridinyl)- would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperazinepropanamide, N-(2-aminophenyl)-4-(2-pyridinyl)-
  • 1-Piperazinepropanamide, N-(2-aminophenyl)-4-(3-pyridinyl)-
  • 1-Piperazinepropanamide, N-(2-aminophenyl)-4-(4-pyridinyl)-

Uniqueness

1-Piperazinepropanamide, N-(2-aminophenyl)-4-(2-pyridinyl)- is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs. The position of the pyridinyl group can significantly influence the compound’s reactivity and interactions with other molecules.

Properties

CAS No.

86523-91-3

Molecular Formula

C18H23N5O

Molecular Weight

325.4 g/mol

IUPAC Name

N-(2-aminophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide

InChI

InChI=1S/C18H23N5O/c19-15-5-1-2-6-16(15)21-18(24)8-10-22-11-13-23(14-12-22)17-7-3-4-9-20-17/h1-7,9H,8,10-14,19H2,(H,21,24)

InChI Key

WTRZHMOEKZFPLO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC=CC=C2N)C3=CC=CC=N3

Origin of Product

United States

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